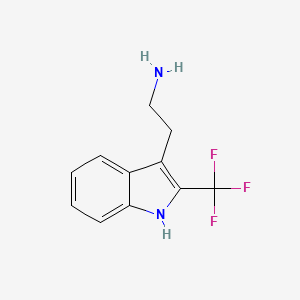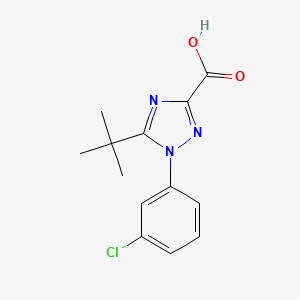
5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a carboxylic acid group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 3-chlorobenzonitrile with tert-butyl hydrazine to form an intermediate, which is then cyclized to produce the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can yield a variety of substituted triazole derivatives.
Scientific Research Applications
5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The presence of the tert-butyl and chlorophenyl groups can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-carboxylic acid: Lacks the tert-butyl and chlorophenyl groups, resulting in different chemical and biological properties.
5-Tert-butyl-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but without the chlorophenyl group.
1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but without the tert-butyl group.
Uniqueness
The presence of both the tert-butyl and chlorophenyl groups in 5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid makes it unique. These groups can significantly influence its chemical reactivity, biological activity, and potential applications. The combination of these functional groups can enhance its stability, solubility, and binding affinity for specific targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14ClN3O2 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
5-tert-butyl-1-(3-chlorophenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14ClN3O2/c1-13(2,3)12-15-10(11(18)19)16-17(12)9-6-4-5-8(14)7-9/h4-7H,1-3H3,(H,18,19) |
InChI Key |
DECSYJIHWZXFLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


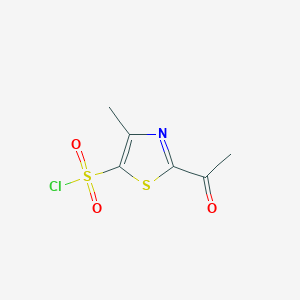

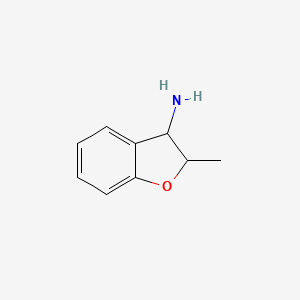
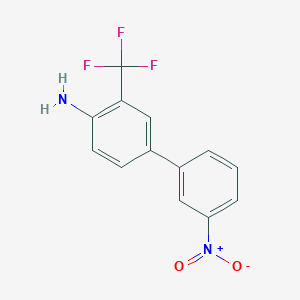
![4-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B13232774.png)
![5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B13232790.png)
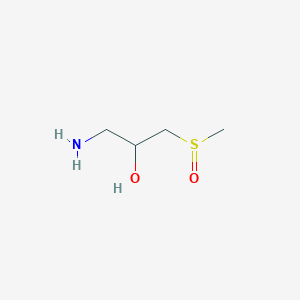
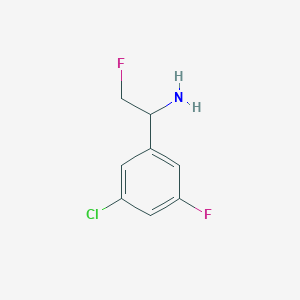
![[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol](/img/structure/B13232809.png)
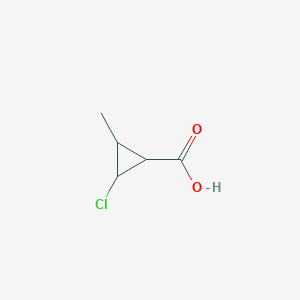
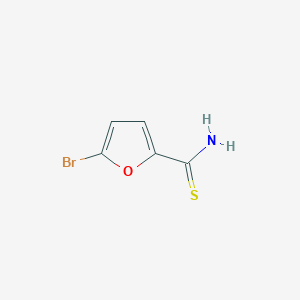
![3-{3-Azabicyclo[3.2.0]heptan-6-yl}benzonitrile](/img/structure/B13232820.png)
![5-[(Diethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13232822.png)
